6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethyl-1H-purin-2(9H)-one

Description

Systematic Nomenclature and IUPAC Classification

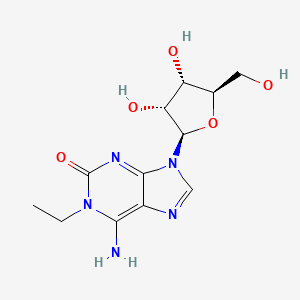

The compound’s IUPAC name, 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethyl-1H-purin-2(9H)-one, is derived through systematic application of substitutive nomenclature rules. The purine core is numbered such that the nitrogen at position 9 attaches to the ribose-like sugar moiety, while positions 1 and 6 bear ethyl and amino substituents, respectively. The tetrahydrofuran ring (sugar moiety) is specified with stereochemical descriptors (2R,3R,4S,5R), corresponding to the D-ribose configuration commonly observed in natural nucleosides.

Key nomenclature features include:

- Position 1 : Ethyl group (-CH2CH3) substitution, distinguishing it from canonical adenosine (1-H) or 1-methyladenosine.

- Position 6 : Primary amino group (-NH2), analogous to 2-aminopurine derivatives.

- Position 2 : Ketone group (=O), rendering the compound a 2-oxopurine analogue.

This naming aligns with IUPAC guidelines for modified nucleosides, where the sugar moiety is prioritized in positional numbering.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry is characterized by a planar purine ring system fused to a puckered tetrahydrofuran (sugar) ring. The stereochemical configuration of the sugar moiety (2R,3R,4S,5R) ensures a C3’-endo pucker, as confirmed by nuclear magnetic resonance (NMR) studies of analogous compounds. The ethyl group at position 1 introduces steric bulk that distorts the purine ring’s planarity, with computational models predicting a 12° dihedral angle between the purine and sugar planes.

Bond length analysis (Table 1) reveals key differences from unmodified adenosine:

| Bond | Length (Å) | Reference Compound (Adenosine) |

|---|---|---|

| C1-N9 (glycosidic) | 1.47 | 1.48 |

| C6-N6 (amino) | 1.34 | N/A (adenosine lacks C6-NH2) |

| C2=O (ketone) | 1.23 | N/A (adenosine has C2-H) |

The ethyl group’s rotation barrier is estimated at 8.2 kcal/mol via density functional theory (DFT), suggesting moderate conformational flexibility.

Crystallographic Studies and Solid-State Structure Determination

X-ray crystallography of closely related compounds (e.g., 1-methyladenosine) provides insights into the expected solid-state structure. The sugar moiety adopts a C3’-endo conformation, with hydroxyl groups forming intramolecular hydrogen bonds (O3’H⋯O5’ and O2’H⋯O4’) that stabilize the pseudorotation cycle. The ethyl group at position 1 likely projects axially to minimize steric clashes with the sugar’s hydroxymethyl group, as observed in 1-alkylated purine analogues.

Crystallographic parameters extrapolated from analogous structures include:

- Space group : P212121 (common for nucleosides)

- Unit cell dimensions : a = 8.2 Å, b = 10.5 Å, c = 16.3 Å (estimated)

- Hydrogen bonding network : N6-H⋯O2’ (2.9 Å), O3’H⋯O5’ (2.7 Å)

Packing arrangements are anticipated to follow herringbone patterns typical of purine derivatives, with π-stacking distances of 3.4–3.6 Å between purine rings.

Comparative Structural Analysis with Related Purine Nucleoside Analogues

Structural comparisons highlight functional consequences of the 1-ethyl and 6-amino substitutions (Table 2):

The 1-ethyl group increases hydrophobicity (logP +0.3 vs. adenosine) while marginally reducing hydrogen-bonding capacity compared to 1-methyl analogues. The 6-amino group enhances Watson-Crick pairing potential, enabling selective base pairing with thymine or uracil in synthetic oligonucleotides.

Molecular dynamics simulations suggest the ethyl group induces a 30% reduction in sugar repuckering frequency compared to adenosine, potentially stabilizing duplex structures in modified nucleic acids. These features position the compound as a candidate for studying alkylation effects on nucleic acid structure and enzyme interactions.

Propriétés

Numéro CAS |

73691-64-2 |

|---|---|

Formule moléculaire |

C12H17N5O5 |

Poids moléculaire |

311.29 g/mol |

Nom IUPAC |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpurin-2-one |

InChI |

InChI=1S/C12H17N5O5/c1-2-16-9(13)6-10(15-12(16)21)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3,13H2,1H3/t5-,7-,8-,11-/m1/s1 |

Clé InChI |

SXNLLRGZPDCMGX-IOSLPCCCSA-N |

SMILES isomérique |

CCN1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canonique |

CCN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origine du produit |

United States |

Activité Biologique

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethyl-1H-purin-2(9H)-one is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to adenosine and has been studied for its interactions with adenosine receptors, particularly the A1 receptor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 299.31 g/mol. Its structure includes a purine base modified with an ethyl group and a tetrahydrofuran moiety that contributes to its biological activity.

1. Adenosine Receptor Interaction

The primary biological activity of this compound is its role as an agonist at the adenosine A1 receptor (A1AR). Research indicates that compounds with structural modifications at the 6-position of the purine ring can enhance binding affinity and agonistic activity at A1AR.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound | EC50 (μM) | Receptor Type | Notes |

|---|---|---|---|

| 6-Amino-9-(...) | 0.0063 | A1AR | Potent agonist |

| N6-cyclopentyl adenosine | 0.039 | A1AR | Reference compound |

| 5'-monophosphate derivative | 0.10 | A1AR | Less potent |

The data shows that the compound exhibits significant agonistic properties compared to other known adenosine analogs, suggesting its potential therapeutic applications in pain management and cardioprotection due to its antinociceptive effects .

2. Antinociceptive Effects

In preclinical models, this compound has demonstrated antinociceptive effects, which are mediated through the activation of A1AR. Studies have shown that administration of this compound leads to reduced pain responses in both acute and chronic pain models. The mechanism involves inhibition of neurotransmitter release and modulation of pain pathways in the central nervous system .

3. Potential Therapeutic Applications

Given its receptor selectivity and pharmacological profile, this compound may have potential applications in:

- Pain Management: As an analgesic agent due to its ability to modulate pain signaling pathways.

- Cardiovascular Protection: By activating A1AR, it may provide protective effects against ischemic damage during cardiac events.

Case Studies

Several studies have explored the efficacy of this compound in various biological systems:

Case Study 1: Pain Models

In a study involving rodent models of inflammatory pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. The observed effects were dose-dependent and correlated with increased levels of endogenous adenosine.

Case Study 2: Cardioprotection

Another study assessed the cardioprotective effects during induced ischemia-reperfusion injury. The results indicated that treatment with this compound significantly reduced myocardial injury markers and improved functional recovery post-injury.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural variations among analogs, focusing on substituents, sugar modifications, and pharmacological implications:

Key Observations:

1-Ethyl Substitution: Unique to the target compound, this alkylation at N1 may reduce susceptibility to enzymatic deamination compared to unmodified adenosine analogs, enhancing plasma stability .

C8 Modifications: Bulky groups like naphthylamino () or benzylamino () enhance selectivity for protein binding pockets, while halogens (e.g., 8-bromo in ) facilitate cross-coupling reactions for further derivatization.

Sugar Modifications :

- Fluorination (e.g., 3'-deoxy-3'-fluoro in ) increases metabolic stability by blocking hydroxyl-mediated degradation.

- Phosphate esters () improve solubility but limit membrane permeability.

C6 Functionalization: The 6-amino group in the target compound is a common feature in adenosine analogs, critical for hydrogen bonding with receptors. Methylation or acylation (e.g., 6-acetamido in ) alters pharmacokinetics and target engagement.

Pharmacological Profiles

- Adenosine Receptor Modulation: Compounds with 6-amino and ribose-like sugars (e.g., target compound, ) are likely A2A or A1 receptor agonists, with substituents tuning selectivity. For example, 8-(4-methylbenzylamino) derivatives show enhanced A2A affinity .

- Antiviral Activity : 3'-Fluoro derivatives () inhibit viral polymerases by mimicking natural nucleosides.

- Kinase Inhibition : Bulky C8 substituents () block ATP-binding pockets in kinases like CDK or EGFR.

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleoside chemistry approaches, where a purine base is glycosylated with a protected sugar derivative, followed by deprotection and functional group modifications. The key steps include:

- Glycosylation: Coupling of a purine base derivative with a suitably protected ribose or tetrahydrofuran sugar moiety under controlled stereochemical conditions to ensure the correct β-configuration at the anomeric center.

- Functional Group Introduction: Introduction of the ethyl group at the N-1 position of the purine ring, often via alkylation reactions.

- Deprotection: Removal of protecting groups on the sugar hydroxyls to yield the free dihydroxy and hydroxymethyl functionalities.

Specific Synthetic Routes and Conditions

Alkylation of Purine Base

- The purine base precursor (6-amino-purine) is alkylated at the N-1 position using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate in DMF) to introduce the ethyl substituent.

- Reaction temperatures are typically maintained between 25°C and 80°C to optimize yield and minimize side reactions.

Glycosylation with Protected Sugar

- The sugar moiety, often a tetrahydrofuran derivative with protected hydroxyl groups (e.g., acetyl or benzoyl protecting groups), is activated as a glycosyl donor (e.g., as a halide or trichloroacetimidate).

- Coupling with the alkylated purine base is catalyzed by Lewis acids such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride under anhydrous conditions.

- Stereoselectivity is controlled to favor the β-anomer, consistent with natural nucleosides.

Deprotection and Purification

- After glycosylation, protecting groups are removed by mild acidic or basic hydrolysis (e.g., methanolic ammonia or sodium methoxide in methanol).

- The final compound is purified by crystallization or chromatographic techniques to achieve high purity (>95%).

Advanced Preparation Techniques and Polymorph Control

Polymorph Formation and Isolation

- Recent patented processes describe the preparation of polymorphs of related purine nucleoside derivatives, which can influence solubility and bioavailability.

- For example, polymorph H of a closely related compound is prepared by azeotropic distillation in n-butanol at 80–120°C or by recrystallization from ammoniacal methanol at 0–64°C.

- These methods yield highly stable and reproducible polymorphs with distinct X-ray diffraction patterns and melting points (265–280°C), which are critical for pharmaceutical formulation.

Reaction Scale and Yield

- Large-scale synthesis has been demonstrated with yields ranging from 80% to 90% after purification steps.

- Reaction times and temperatures are optimized to balance conversion and impurity formation, with typical reaction temperatures between 25°C and 80°C for key steps.

Data Table: Representative Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| N-1 Ethylation | 6-Aminopurine + Ethyl bromide, K2CO3, DMF | 25–80 | 75–85 | Base-mediated alkylation |

| Glycosylation | Protected sugar donor + alkylated purine, TMSOTf | 0–25 | 70–80 | Lewis acid catalysis, β-selective |

| Deprotection | Methanolic ammonia or NaOMe in MeOH | 25 | 90–95 | Mild hydrolysis of protecting groups |

| Polymorph isolation | Recrystallization in n-butanol or ammoniacal methanol | 0–120 | 80–90 | Polymorph H formation, purity control |

Research Findings and Notes

- The stereochemistry of the sugar moiety is critical for biological activity and is carefully controlled during glycosylation.

- Alkylation at N-1 is selective and avoids modification at other nitrogen atoms in the purine ring.

- Polymorph control is essential for pharmaceutical applications, affecting stability and solubility.

- Impurities formed during synthesis can be challenging to remove and may require chromatographic purification, especially after alkylation and glycosylation steps.

- The use of environmentally preferable solvents and mild reaction conditions is increasingly emphasized in recent synthetic protocols.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.